

Comprehensive Structural Analysis Framework: 5-Iodo-pyridine-2-carbaldehyde[1]

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Compound of Interest

Compound Name: 5-Iodo-pyridine-2-carbaldehyde

Cat. No.: B15095468

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Executive Summary & Strategic Significance

5-Iodo-pyridine-2-carbaldehyde represents a high-value pharmacophore intermediate.[1] Its structural uniqueness lies in the interplay between the electrophilic iodine at the C5 position and the nucleophilic nitrogen at N1. Unlike simple pyridine derivatives, this molecule possesses dual functionality for directed assembly:

- Halogen Bonding (XB): The C5-I bond exhibits a significant positive electrostatic potential cap (sigma-hole), making it a potent XB donor.[1]
- Coordination/Hydrogen Bonding: The N1 nitrogen and the carbonyl oxygen (C2-CHO) act as competing Lewis base acceptors.

Understanding the solid-state arrangement of this molecule is not merely about atomic coordinates; it is about mapping the interaction landscape that dictates its binding affinity in protein pockets or its stability in co-crystals.

Experimental Workflow: From Synthesis to CIF

The following workflow ensures high-fidelity structural data, minimizing common pitfalls such as twinning or solvent disorder.

Phase A: Crystal Growth Strategy

The aldehyde moiety is susceptible to oxidation (forming 5-iodopicolinic acid) and hydration (forming gem-diols).[1] Crystallization protocols must mitigate these risks.

Protocol 1: Slow Evaporation (Preferred)

- Solvent Selection: Use non-protic, moderately polar solvents to avoid competing H-bond formation.[1] Acetonitrile (MeCN) or Dichloromethane (DCM)/Hexane mixtures are ideal.
- Concentration: Dissolve 20 mg of pure compound in 2 mL of solvent. Filter through a 0.45 μm PTFE syringe filter to remove nucleation sites.[1]
- Environment: Place in a vibration-free, dark environment (to prevent photo-deiodination) at 4°C.
- Harvesting: Crystals typically appear as colorless to pale yellow prisms within 48-72 hours.
[1]

Phase B: X-Ray Data Collection[1]

- Temperature: Collect data at 100 K using a Cryostream. Low temperature is non-negotiable to reduce thermal motion of the heavy iodine atom, which otherwise causes "smearing" of electron density and artificially shortens the observed C-I bond.
- Absorption Correction: Iodine has a high absorption coefficient (). A multi-scan absorption correction (e.g., SADABS) is critical to prevent systematic errors in intensity data.

Phase C: Refinement Logic

- Space Group Determination: Expect monoclinic or triclinic systems (common for planar aromatics).
- Disorder Check: The aldehyde group can exhibit rotational disorder (syn/anti relative to N1). Model this using split positions if electron density suggests >15% occupancy of the minor conformer.

Structural Analysis: The Core Logic

Once the structure is solved, the analysis must focus on the supramolecular motifs driven by the Iodine atom.

Molecular Conformation

The orientation of the aldehyde carbonyl relative to the pyridine ring is governed by dipole minimization and weak C-H...O interactions.

- Syn-conformation: Carbonyl oxygen points toward N1.[1] (Less likely due to dipole repulsion).
- Anti-conformation: Carbonyl oxygen points away from N1.[1] (More likely, often stabilized by a C3-H...O intramolecular contact).[1]

The Halogen Bond (XB) Network

This is the primary feature of interest. In the crystal lattice, 5-iodopyridine derivatives typically form infinite chains driven by C-I...N interactions.[1]

- Metric 1: The

Ratio:

A value

indicates a halogen bond. Strong interactions in this class often show

(Distance ~ 2.8 - 3.0 Å).[1]

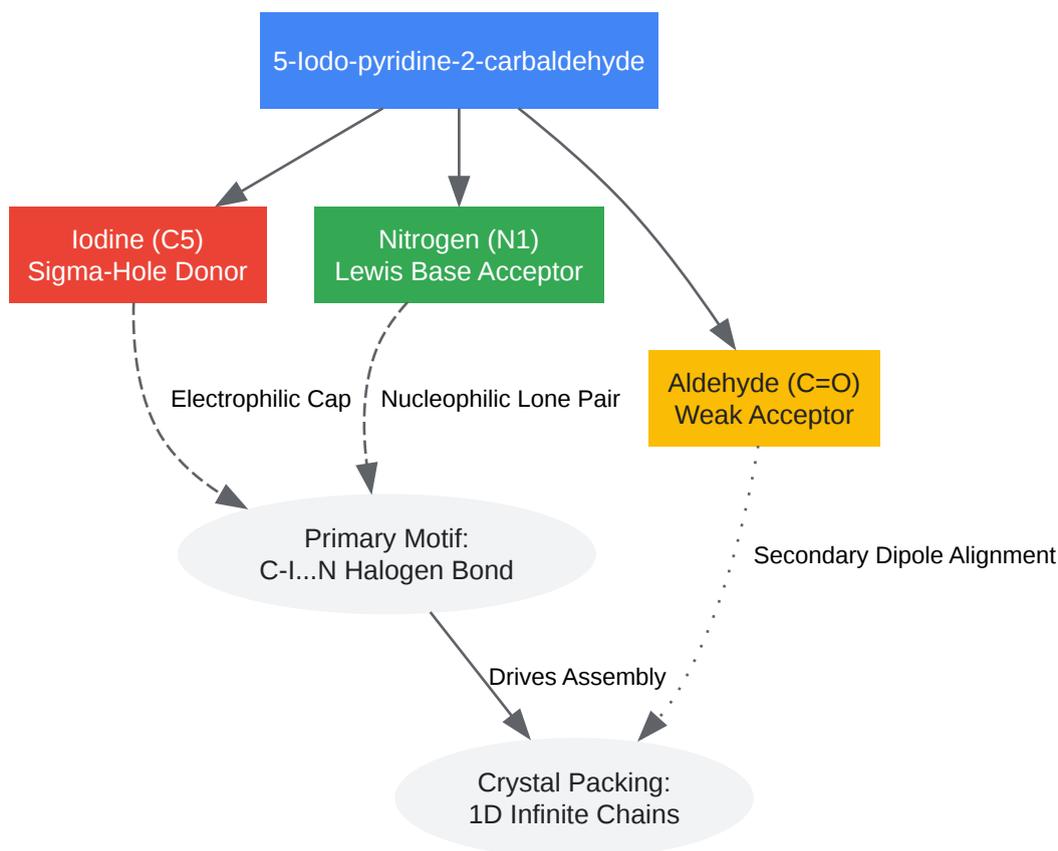
- Metric 2: Linearity: The C-I...N angle should be close to 180° (typically) to maximize overlap between the iodine orbital and the nitrogen lone pair.

Quantitative Data Summary (Expected Values)

Parameter	Expected Range	Structural Significance
C5-I Bond Length	2.08 - 2.10 Å	Standard aromatic C-I bond.[1]
C-I...N Distance	2.80 - 3.10 Å	Diagnostic of Halogen Bonding (Sum of vdW radii = 3.53 Å).[1]
C-I...N Angle	170° - 180°	High directionality confirms sigma-hole interaction.[1]
Aldehyde Torsion	0° - 15° (Planar)	Conjugation with pyridine ring. [1]

Visualizing the Interaction Logic

The following diagram illustrates the competing forces and the logical flow of the structural analysis.



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Caption: Interaction map showing the dominance of the C-I...N halogen bond in defining the crystal packing, with the aldehyde oxygen playing a secondary steering role.

Detailed Experimental Protocols

Protocol A: Synthesis Verification (Pre-Crystallization)

Before attempting crystal growth, purity must be verified to ensure the absence of 5-iodopicolinic acid.

- TLC: Silica gel, 30% EtOAc in Hexane.[1] Aldehyde
; Acid
(streaking).
- ¹H NMR (CDCl₃): Check for the aldehyde proton singlet at
ppm. Absence of broad -COOH peak at >11 ppm confirms purity.[1]

Protocol B: Data Reduction & Refinement

- Integration: Use SAINT or CrysAlisPro.[1] Set the integration box size to accommodate the strong scattering of Iodine.
- Phasing: Use Intrinsic Phasing (SHELXT). The heavy atom (I) will drive the solution.
- Refinement (SHELXL):
 - Refine Iodine anisotropically first.[1]
 - Add Hydrogens in calculated geometric positions (HFIX 43 for aromatic, HFIX 137 for methyl if present, HFIX 10 for aldehyde).
 - Weighting Scheme: Adjust the weighting scheme (WGHT) in the final cycles to flatten the variance (Goodness of Fit
).

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